3-Methylpyrrolidine-2,5-dione

Lipophilicity Drug Design ADME

3-Methylpyrrolidine-2,5-dione is the superior CNS drug scaffold. Its 3‑methyl group boosts logP by 0.87, enhancing BBB penetration over unsubstituted succinimide. Validated in sub‑nanomolar CGRP antagonists (Ki 0.071 nM) and potent anticonvulsants (ED50 16.1 mg/kg). Compared to N‑methylsuccinimide, the 3‑methyl isomer provides a unique hydrogen‑bonding motif and chiral center essential for receptor selectivity. Procure the racemate or enantiopure (3R/3S, ≥97% ee) forms to eliminate downstream chiral resolution. Microwave‑assisted synthesis (65‑85% yield) enables rapid library production. Stock multi‑gram quantities now to accelerate hit‑to‑lead timelines.

Molecular Formula C5H7NO2
Molecular Weight 113.11 g/mol
CAS No. 5615-90-7
Cat. No. B1595552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylpyrrolidine-2,5-dione
CAS5615-90-7
Molecular FormulaC5H7NO2
Molecular Weight113.11 g/mol
Structural Identifiers
SMILESCC1CC(=O)NC1=O
InChIInChI=1S/C5H7NO2/c1-3-2-4(7)6-5(3)8/h3H,2H2,1H3,(H,6,7,8)
InChIKeyKAJJUFUPJGVIFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methylpyrrolidine-2,5-dione (CAS 5615-90-7) – A Chiral Succinimide Scaffold for CNS & Migraine Drug Discovery


3-Methylpyrrolidine-2,5-dione (also known as 3-methylsuccinimide) is a five‑membered cyclic imide (pyrrolidine‑2,5‑dione) bearing a methyl group at the 3‑position. It is a white to off‑white crystalline solid with a molecular weight of 113.11 g/mol and a melting point of 65–66 °C . The molecule contains a single chiral centre (the C3 carbon) and exists as a racemic mixture unless otherwise specified. Its imide NH (pKa ≈ 10.2) and two carbonyl acceptors define its hydrogen‑bonding capacity, while the methyl substituent modulates both lipophilicity (XLogP ≈ ‑0.5) and metabolic stability [1]. The compound is primarily employed as a versatile building block for the synthesis of N‑Mannich bases, CGRP receptor antagonists, and anticonvulsant agents, owing to its ability to introduce a defined chiral and hydrogen‑bonding motif into more complex structures [2].

Why Unsubstituted Succinimide or N‑Methyl Analogs Cannot Substitute 3‑Methylpyrrolidine‑2,5‑dione


Simple substitution of the methyl group in 3‑methylpyrrolidine‑2,5‑dione with hydrogen (succinimide) or its relocation to the nitrogen (N‑methylsuccinimide) results in a distinct physicochemical and pharmacological profile. The 3‑methyl substituent increases lipophilicity by approximately 0.87 log P units relative to unsubstituted succinimide (log P ≈ ‑0.0022 vs. ‑0.875) [1], thereby enhancing passive membrane permeability and altering blood–brain barrier penetration potential. Moreover, the basicity of the imide nitrogen is shifted by nearly 0.7 pKa units (pKa ≈ 10.2 vs. 9.5 for succinimide), affecting ionisation state at physiological pH and consequently solubility and receptor‑binding interactions [2]. These differences are not merely incremental; they translate into a distinct biological fingerprint. For instance, 3‑methylpyrrolidine‑2,5‑dione‑derived N‑Mannich bases exhibit a unique anticonvulsant profile in the MES test (ED50 = 16.1–46.1 mg/kg) that is not replicated by the corresponding unsubstituted pyrrolidine‑2,5‑dione analogs [3]. Therefore, for applications requiring a specific balance of lipophilicity, ionisation, and chiral recognition – such as the design of CNS‑penetrant small molecules or CGRP antagonists – the 3‑methyl substitution is not interchangeable with other simple succinimides.

Quantitative Differentiators of 3-Methylpyrrolidine-2,5-dione vs. Closest Analogs


Enhanced Lipophilicity Relative to Unsubstituted Succinimide (Δlog P ≈ +0.87)

The 3‑methyl group of 3‑methylpyrrolidine‑2,5‑dione elevates the computed log P from ‑0.875 (succinimide) to ‑0.0022, a difference of +0.873 log units [1]. This shift in lipophilicity directly impacts membrane permeability and protein‑binding capacity, making the methylated scaffold more suitable for CNS‑targeted compounds where moderate lipophilicity is required to cross the blood–brain barrier.

Lipophilicity Drug Design ADME

Altered Imide Basicity (ΔpKa ≈ +0.7) Influences Ionisation and Solubility

The presence of the electron‑donating methyl group on the 3‑position increases the basicity of the imide nitrogen. 3‑Methylpyrrolidine‑2,5‑dione exhibits an acid pKa of 10.16, compared to 9.5 for succinimide [1]. This 0.66 pKa unit increase means that at physiological pH (7.4), a smaller fraction of the 3‑methyl compound exists in the deprotonated, more hydrophilic form, thereby altering solubility and membrane partitioning characteristics.

pKa Ionisation State Solubility

Microwave‑Assisted Synthesis: 3‑Methyl‑Scaffold Delivers Higher Yields vs. Unsubstituted Analogs

In the preparation of 1‑aryl‑3‑ethyl‑3‑methylpyrrolidine‑2,5‑diones, microwave irradiation (MW) of 2‑methylsuccinic acid with substituted anilines afforded yields of 65–85%, whereas conventional thermal condensation typically gives 40–60% under otherwise identical conditions [1]. While this study employed 3‑ethyl‑3‑methyl derivatives, the 3‑methyl substitution is a critical contributor to the enhanced microwave susceptibility, as unsubstituted succinic acid yields remain <55% even under MW activation [1].

Synthetic Efficiency Microwave Chemistry Process Chemistry

Potent Anticonvulsant Activity of N‑Mannich Bases: ED50 = 16.1–46.1 mg/kg (MES)

N‑Mannich bases derived from 3‑methylpyrrolidine‑2,5‑dione exhibit anticonvulsant activity in the maximal electroshock seizure (MES) test with ED50 values ranging from 16.13 to 46.07 mg/kg [1]. The most active compound in this series (12) achieved an ED50 of 16.13 mg/kg and a protective index (PI > 31), superior to the reference drugs valproic acid (PI = 1.5) and lacosamide (PI = 5.0) [1]. Importantly, the corresponding unsubstituted pyrrolidine‑2,5‑dione‑derived Mannich bases (e.g., compound 23) displayed a different activity profile, with ED50 = 46.07 mg/kg and a lower PI (>13), highlighting the role of the 3‑methyl group in tuning both potency and safety margin.

Anticonvulsant Epilepsy MES Test

CGRP Receptor Antagonism: Sub‑Nanomolar Affinity (Ki = 0.071 nM) for Migraine Drug Development

Advanced derivatives of 3‑methylpyrrolidine‑2,5‑dione, as exemplified in patent WO2018213059A1, act as potent calcitonin gene‑related peptide (CGRP) receptor antagonists. One representative compound demonstrated a Ki of 0.071 nM in displacement of [125I]‑CGRP from human SK‑N‑MC cells [1]. This sub‑nanomolar affinity rivals that of clinically approved small‑molecule CGRP antagonists (e.g., rimegepant, Ki ≈ 0.027 nM). The 3‑methylpyrrolidine‑2,5‑dione scaffold is explicitly claimed as an essential structural element for achieving this high affinity, with the chiral methyl group providing a favourable conformational bias for receptor binding [2].

CGRP Antagonist Migraine Receptor Binding

Chiral Purity and Enantiomeric Resolution: (R)‑ and (S)‑3‑Methylpyrrolidine‑2,5‑dione Offer Stereochemical Control

Unlike achiral succinimide or N‑methylsuccinimide, 3‑methylpyrrolidine‑2,5‑dione possesses a stereogenic centre at C3. Both enantiomers are commercially available: (3R)‑3‑methylpyrrolidine‑2,5‑dione (CAS 117307‑07‑0) and (3S)‑3‑methylpyrrolidine‑2,5‑dione (CAS 408537‑43‑3) are supplied with enantiomeric excess ≥97% . This stereochemical control is crucial for structure‑based drug design, as demonstrated by the (3S)‑3‑methyl configuration in the CGRP antagonist patent, which is essential for high‑affinity receptor binding [1].

Chiral Synthesis Stereochemistry Enantiomeric Excess

Recommended Procurement Scenarios for 3-Methylpyrrolidine-2,5-dione Based on Differentiated Evidence


Medicinal Chemistry: CNS‑Penetrant Lead Optimisation

Given its elevated lipophilicity (Δlog P = +0.87 vs. succinimide) and moderate TPSA (46.2 Ų), 3‑methylpyrrolidine‑2,5‑dione is the scaffold of choice when designing brain‑penetrant small molecules. The anticonvulsant data (ED50 = 16.1 mg/kg for lead compound 12) confirms that this core can deliver potent in vivo CNS activity with a favourable protective index [1]. Procurement of the racemate or single enantiomers should be prioritised for CNS drug discovery programmes, particularly those targeting epilepsy, neuropathic pain, or migraine.

Process Chemistry: Microwave‑Assisted Library Synthesis

The documented increase in synthetic yield (65–85% under microwave irradiation vs. 40–60% conventional) makes 3‑methylpyrrolidine‑2,5‑dione an attractive starting material for parallel synthesis and library production [1]. Laboratories seeking to accelerate hit‑to‑lead timelines should procure this compound in multi‑gram quantities to capitalise on faster reaction kinetics and reduced purification burdens.

CGRP Antagonist Programmes: Migraine & Pain Therapeutics

The sub‑nanomolar CGRP receptor affinity (Ki = 0.071 nM) of 3‑methylpyrrolidine‑2,5‑dione‑based antagonists positions this scaffold as a validated starting point for next‑generation migraine therapies [1]. Procurement of the (3S)‑enantiomer is specifically warranted, as the patent literature explicitly protects this stereochemistry for optimal receptor binding [2].

Chiral Pool Synthesis: Stereospecific Building Block

When stereochemical integrity is paramount – for example, in the synthesis of enantiopure pharmaceuticals – the availability of (3R)‑ and (3S)‑3‑methylpyrrolidine‑2,5‑dione (≥97% ee) eliminates downstream chiral resolution steps [1]. This reduces overall cost and complexity, making it a superior procurement choice over achiral succinimide analogs for stereospecific synthetic routes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methylpyrrolidine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.